molecular formula C16H16N2O3 B5645036 4-{[(4-methylphenoxy)acetyl]amino}benzamide

4-{[(4-methylphenoxy)acetyl]amino}benzamide

Cat. No.: B5645036
M. Wt: 284.31 g/mol
InChI Key: VLDSCROFMAJFKB-UHFFFAOYSA-N
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Description

4-{[(4-Methylphenoxy)acetyl]amino}benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. The compound features a phenoxyacetyl amino scaffold, a structure often explored for developing bioactive molecules. Research Applications: Benzamide derivatives are frequently investigated for their potential biological activities. Researchers may evaluate this compound in projects related to oncology, neuroscience, or enzyme inhibition. Specific research applications for this exact compound are an active area of investigation. Mechanism of Action: The specific molecular target and mechanism of action for 4-{[(4-methylphenoxy)acetyl]amino}benzamide are currently undefined and require empirical determination by researchers. Note for Researchers: This compound is intended for in vitro research purposes. Its physicochemical properties, including solubility and stability, should be characterized prior to use in biological assays. Researchers are encouraged to consult the scientific literature for the latest findings on related chemical structures. Quality & Handling: For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[[2-(4-methylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-2-8-14(9-3-11)21-10-15(19)18-13-6-4-12(5-7-13)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDSCROFMAJFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methylphenoxy)acetyl]amino}benzamide typically involves the following steps:

    Preparation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 4-methylphenoxyacetyl chloride: The 4-methylphenoxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    Acylation of 4-aminobenzamide: The 4-methylphenoxyacetyl chloride is reacted with 4-aminobenzamide in the presence of a base like pyridine to yield 4-{[(4-methylphenoxy)acetyl]amino}benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methylphenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenoxy derivatives.

Scientific Research Applications

4-{[(4-methylphenoxy)acetyl]amino}benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-methylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide)

  • Substituents: Acetylamino and 2-aminophenyl groups.
  • Activity : Potent histone deacetylase (HDAC) inhibitor with antitumor effects.
  • Mechanism : Induces histone H3 hyperacetylation by inhibiting HDAC-1/2, leading to cell cycle arrest .
  • Key Data : HDAC inhibition occurs at low micromolar concentrations, with hyperacetylation observed within 30 minutes of treatment .

4-Amino-N-amylbenzamide

  • Substituents : Amyl (pentyl) group.
  • Activity : Anticonvulsant with efficacy against maximal electroshock (MES)-induced seizures.
  • Key Data : ED50 = 42.98 mg/kg; protective index (PI) = 2.8 .

AS-48 (4-Nitro-2-phenylacetyl aminobenzamide)

  • Substituents : Nitro and phenylacetyl groups.
  • Activity : Antiviral fusion inhibitor targeting measles virus (MeV).
  • Mechanism : Blocks viral membrane fusion and syncytium formation .

4-{[(2-(sec-Butyl)phenoxy)acetyl]amino}benzamide

  • Substituents: sec-Butylphenoxyacetyl group.

Pharmacological Profiles

Compound Name Target/Application Key Pharmacological Data Reference
CI-994 HDAC (Antitumor) IC50 (HDAC-1/2) < 1 µM
4-Amino-N-cyclohexylbenzamide Anticonvulsant ED50 = 35.2 mg/kg; PI = 2.8
4-((Thiophen-2-yl-methylene)amino)benzamide Antimicrobial/anticancer (theorized) Synthesized for biological screening
AS-48 Viral fusion inhibition Blocks MeV fusion at nanomolar levels

Electronic and Physicochemical Properties

  • Quantum Yield and PET Effects : In fluorescent benzamide-naphthalimide dyads (e.g., 2ABZ–NAPIM), the HOMO energy levels (−6.98 eV for NAPIM vs. −5.47 eV for 2ABZ) facilitate photoinduced electron transfer (PET), reducing fluorescence quantum yield . This property is critical for designing fluorescent probes but less relevant for therapeutic benzamides.
  • Solubility and Bioavailability : Introduction of hydrophilic groups (e.g., sulfonamide in ) improves water solubility, while lipophilic substituents (e.g., sec-butyl in ) enhance blood-brain barrier penetration for CNS-targeting drugs .

Therapeutic Index and Toxicity

  • CI-994 : Demonstrates a favorable therapeutic window in vitro, with cytotoxicity observed only at concentrations significantly higher than HDAC-inhibitory levels .
  • 4-Amino-N-(α-methylbenzyl)benzamide: Superior protective index (PI = 9.5) compared to phenobarbital (PI = 2.5), highlighting its safety profile in anticonvulsant therapy .

Biological Activity

4-{[(4-methylphenoxy)acetyl]amino}benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a 4-methylphenoxy group and an acetylamino substituent. Its chemical formula is C_{16}H_{18}N_{2}O_{3}, and it exhibits properties typical of amides and phenolic compounds, which can influence its biological interactions.

4-{[(4-methylphenoxy)acetyl]amino}benzamide may exert its biological effects by interacting with various enzymes and receptors. The compound's binding affinity to specific molecular targets modulates their activities, leading to diverse biological outcomes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression, such as receptor tyrosine kinases (RTKs) including EGFR and HER-2 .
  • Antioxidant Activity : It may exhibit antioxidant properties that contribute to its protective effects against oxidative stress.
  • Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest in cancer cells, promoting apoptosis .

Anticancer Properties

Research indicates that 4-{[(4-methylphenoxy)acetyl]amino}benzamide possesses significant anticancer activity. In vitro studies demonstrated the following:

  • Cytotoxicity : The compound showed potent cytotoxic effects against various cancer cell lines, including hematological malignancies and solid tumors. For example, it exhibited an IC50 value of approximately 5.67 µM against Huh7 hepatocellular carcinoma cells .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, such as the VEGF pathway, which is critical for angiogenesis .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, although further investigations are necessary to fully characterize its spectrum of activity.

Case Study: Inhibition of Receptor Tyrosine Kinases

A study focused on compounds similar to 4-{[(4-methylphenoxy)acetyl]amino}benzamide evaluated their inhibitory effects on receptor tyrosine kinases (RTKs). The results indicated that several derivatives demonstrated high inhibition rates against EGFR and HER-2, with some achieving over 90% inhibition at low nanomolar concentrations . This highlights the potential of this compound class in targeted cancer therapies.

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 4-{[(4-methylphenoxy)acetyl]amino}benzamide to various protein targets. Results showed favorable interactions with the active sites of several kinases, suggesting a strong potential for development as a therapeutic agent against resistant cancer types .

Data Table: Summary of Biological Activities

Activity Type Target IC50 Value (µM) Mechanism
AnticancerHuh7 Hepatocellular Carcinoma5.67Induces apoptosis; inhibits VEGF signaling
AntimicrobialVarious Bacterial StrainsNot specifiedPotential inhibition of bacterial growth
Kinase InhibitionEGFR, HER-2>90% inhibition at 10 nMCompetitive binding at active site

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[(4-methylphenoxy)acetyl]amino}benzamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling 4-methylphenoxyacetic acid with 4-aminobenzamide using activating agents like HATU or DCC in anhydrous conditions. To improve yields:

  • Use spectroscopic monitoring (e.g., TLC or HPLC) to track reaction progress .
  • Optimize stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to benzamide) and solvent polarity (e.g., DMF for solubility).
  • Purify via column chromatography (silica gel, 10% EtOAc/hexane) to remove unreacted intermediates .
    • Safety Note : Conduct a hazard analysis for reagents like acyl chlorides (mutagenicity risks) and ensure proper PPE and ventilation .

Q. How can the purity and structural integrity of synthesized 4-{[(4-methylphenoxy)acetyl]amino}benzamide be validated?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, 70:30 MeOH/H2O) with >95% purity threshold.
  • Structural Confirmation :
  • FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
  • NMR : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm), methylphenoxy group (δ 2.3 ppm for CH3), and amide NH (δ 8.1 ppm) .
  • Mass Spectrometry : ESI-MS should match the molecular ion [M+H]+ at m/z 313.1 .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HCT-116) with dose ranges of 1–100 µM .
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity across studies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., cell passage number, incubation time) and compound stability (HPLC post-assay) .
  • Meta-Analysis : Compare structural analogs (e.g., 4-methylphenoxy vs. trifluoromethyl substituents) to identify SAR trends .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity if off-target effects are suspected .

Q. What strategies are effective in addressing poor aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) via acetylation .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for enhanced bioavailability .
  • Co-Solvent Systems : Test PEG-400/water mixtures (up to 30% v/v) for intraperitoneal administration .

Q. How can computational modeling enhance the understanding of its mechanism of action?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding to EGFR (PDB ID: 1M17) with focus on hydrogen bonding with Lys721 and π-π stacking with Phe699 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Correlate logP values with cytotoxicity data to optimize hydrophobicity .

Q. What are the best practices for analyzing mutagenicity risks in early-stage development?

  • Methodological Answer :

  • Ames II Test : Use TA98 and TA100 strains with metabolic activation (S9 fraction) to assess frameshift mutations .
  • In Silico Tools : Apply Derek Nexus or Toxtree for structural alerts (e.g., nitro groups, aromatic amines) .
  • Mitigation : Introduce electron-withdrawing substituents (e.g., -CF3) to reduce electrophilic potential .

Methodological Considerations for Experimental Design

Q. How to integrate theoretical frameworks into mechanistic studies?

  • Answer : Align hypotheses with established theories (e.g., ligand-receptor binding kinetics) and use kinetic modeling (e.g., Hill equation) to interpret dose-response data . Validate via knockout models or isotopic labeling .

Q. What statistical approaches are robust for analyzing dose-dependent effects?

  • Answer : Use nonlinear regression (GraphPad Prism) for IC50/EC50 calculations and ANOVA with Tukey post-hoc tests for multi-group comparisons . Report 95% confidence intervals for reproducibility .

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